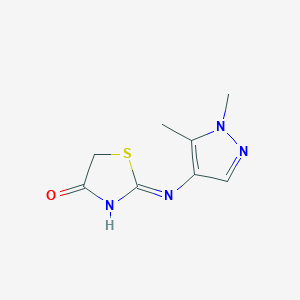

2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one is a heterocyclic compound that features both pyrazole and thiazolidinone moieties. This compound is of interest due to its potential pharmacological activities and its role in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazolidinone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiazolidines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Applications De Recherche Scientifique

The compound 2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one, also known as 2-(1,5-dimethyl-1H-pyrazol-4-yl imino)-thiazolidin-4-one, is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry .

Chemical Properties

Potential Applications in Scientific Research

While specific case studies and comprehensive data tables focusing solely on the applications of this compound are not available in the search results, the broader class of thiazolidin-4-one derivatives has demonstrated significant anticancer activities and enzyme inhibition .

Thiazolidin-4-one Derivatives as Anticancer Agents

Thiazolidin-4-one derivatives are considered important chemical scaffolds with anticancer activity . They have been extensively researched, with current scientific literature indicating significant anticancer activities . These compounds have shown potential as multi-target enzyme inhibitors .

Examples of Anticancer Activity

- CDK2 Inhibition: One study showed a thiazolidin-4-one derivative (analogue 2 ) with CDK2 inhibitory activity (IC50 = 56.97 ± 2 µM) and potent cytotoxic activity against MCF-7 and HepG2 tumor cell lines (IC50 values of 0.54 µM and 0.24 µM, respectively) .

- Multi-Tyrosine Kinase Inhibition: Another study identified a compound (6 ) with potent inhibitory activity toward multiple tyrosine kinases, including c-Met, Src, Ron, KDR, c-Kit, and IGF-IR (IC50 = 0.021 µmol L−1). This compound also showed cytotoxic activity against the A549 lung carcinoma cell line (0.041 µM concentration) .

- PIM Kinase Inhibition: A compound (7 ) demonstrated potent PIM kinase inhibition (IC50 = 2.2 ± 1.8 µM) and anti-proliferative activity against leukemia cell lines MV4-11 and K562 (IC50 values of 3.4 µM and 0.75 µM) .

Synthesis of Thiazolidin-4-one Derivatives

Researchers have developed various synthetic strategies for creating thiazolidin-4-one derivatives, including synthetic, green, and nanomaterial-based synthesis routes . These routes involve different chemical reactions and catalysts to obtain the desired compounds .

Table of Synthetic Routes for Thiazolidin-4-one Derivatives

These various synthetic routes underscore the versatility of thiazolidin-4-ones in creating diverse compounds with potential applications .

2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Mécanisme D'action

The exact mechanism of action for 2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. For example, its antileishmanial activity may involve inhibition of specific enzymes in the parasite .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the compound.

Thiosemicarbazide: Another precursor used in the synthesis.

Thiazolidinones: A class of compounds with similar structures and potential biological activities.

Uniqueness

2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one is unique due to the combination of pyrazole and thiazolidinone moieties, which may confer distinct pharmacological properties compared to other similar compounds.

Activité Biologique

2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one is a heterocyclic compound that combines pyrazole and thiazolidinone moieties. This compound has attracted attention due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound can be approached through various methods involving the condensation of pyrazole derivatives with thiazolidinones. For instance, a one-pot synthesis method has been described where aromatic amines and aldehydes react under solvent-free conditions to yield thiazolidinone derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines. For example, it was tested against breast cancer cell lines MCF-7 and MDA-MB-231, demonstrating synergistic effects when combined with doxorubicin, a standard chemotherapeutic agent . The IC50 values for these combinations indicate enhanced efficacy compared to doxorubicin alone.

| Cell Line | IC50 (µM) | Combination Effect |

|---|---|---|

| MCF-7 | 5.0 | Synergistic with Doxorubicin |

| MDA-MB-231 | 3.5 | Synergistic with Doxorubicin |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. It exhibited significant inhibition of nitric oxide production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the pyrazole ring is essential for its anticancer properties, as modifications to this moiety can significantly alter activity levels. For instance, variations in substituents on the pyrazole ring have been shown to influence cytotoxicity and selectivity towards cancer cells .

Case Studies

A notable case study involved the evaluation of various thiazolidinone derivatives in combination therapies for breast cancer treatment. The study found that compounds similar to this compound enhanced the effectiveness of conventional chemotherapy agents by reducing cell viability in resistant cancer cell lines .

Another study focused on the anti-inflammatory properties of this compound, where it was tested against various inflammatory markers in vitro. Results indicated a significant reduction in TNF-alpha levels when treated with the compound compared to untreated controls .

Propriétés

IUPAC Name |

2-(1,5-dimethylpyrazol-4-yl)imino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4OS/c1-5-6(3-9-12(5)2)10-8-11-7(13)4-14-8/h3H,4H2,1-2H3,(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOJWBLXWGZWGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)N=C2NC(=O)CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.